2-(3-Chlorophenoxy)malondialdehyde

Description

The exact mass of the compound 2-(3-Chlorophenoxy)propanedial is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenoxy)propanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-7-2-1-3-8(4-7)13-9(5-11)6-12/h1-6,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJGTUJTUQQRNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405363 | |

| Record name | 2-(3-chlorophenoxy)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849021-39-2 | |

| Record name | 2-(3-Chlorophenoxy)propanedial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849021-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-chlorophenoxy)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Chlorophenoxy)malondialdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of 2-(3-Chlorophenoxy)malondialdehyde"

An In-Depth Technical Guide to the Synthesis of 2-(3-Chlorophenoxy)malondialdehyde

This guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound, a valuable bifunctional intermediate in the development of novel heterocyclic compounds for pharmaceutical and materials science applications. Leveraging the principles of the Vilsmeier-Haack reaction, this document elucidates the underlying reaction mechanisms, provides a field-proven experimental protocol, and offers insights into the critical parameters governing the success of the synthesis.

Introduction and Strategic Overview

This compound (CAS No. 849021-39-2) is a substituted β-dicarbonyl compound.[1][2] The malondialdehyde functional group is a versatile precursor for the construction of a wide array of heterocyclic systems, such as pyrazoles, pyrimidines, and cyanopyridones, through condensation reactions with various nucleophiles.[3][4] The presence of the 3-chlorophenoxy moiety introduces specific electronic and steric properties that can be exploited to modulate the biological activity or material characteristics of the final products.

The primary synthetic route to 2-aryloxymalondialdehydes relies on the Vilsmeier-Haack reaction. This classic formylation method is exceptionally well-suited for introducing aldehyde groups to activated methylene compounds.[5][6] Our strategy employs 3-chlorophenoxyacetic acid as a readily available starting material. The key transformation is the diformylation of the α-carbon of the acetic acid moiety, followed by decarboxylation and hydrolysis to yield the target malondialdehyde.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich compounds.[7] The process occurs in two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent reaction with the nucleophilic substrate.

Formation of the Vilsmeier Reagent

The active electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[5][8]

The mechanism involves the nucleophilic attack of the carbonyl oxygen of DMF on the phosphorus atom of POCl₃, leading to an intermediate that eliminates a dichlorophosphate anion to form the highly electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺.[6][8] This cation is the key species that will be attacked by the carbon nucleophile.

Reaction Mechanism: Formation of this compound

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. Malondialdehyde - Wikipedia [en.wikipedia.org]

- 3. growingscience.com [growingscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

A Technical Guide to the Chemical Properties and Reactivity of 2-(3-Chlorophenoxy)malondialdehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth examination of 2-(3-Chlorophenoxy)malondialdehyde, a substituted aromatic dialdehyde of significant interest to the chemical, pharmaceutical, and life sciences research communities. The molecule's hybrid structure, combining the versatile reactivity of a malondialdehyde core with the physicochemical characteristics of a chlorophenoxy moiety, makes it a valuable synthetic intermediate and a potential tool for biological investigation. This document details its chemical identity, physicochemical properties, plausible synthetic routes, core reactivity principles, and potential applications, with a focus on providing actionable insights for researchers and drug development professionals. All protocols and claims are grounded in established chemical principles and supported by authoritative references.

Compound Identification and Physicochemical Properties

1.1. Nomenclature and Identifiers

Correctly identifying a chemical entity is the foundation of reproducible science. This compound is cataloged under several identifiers across major chemical databases.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | (3-Chlorophenoxy)malonaldehyde, 2-(3-Chlorophenoxy)propanedial | [2] |

| CAS Number | 849021-39-2 | [1][2][3][4] |

| Molecular Formula | C₉H₇ClO₃ | [1][3][4][5] |

| Molecular Weight | 198.61 g/mol | [3][4] |

| InChI Key | UPJGTUJTUQQRNA-UHFFFAOYSA-N | [2][5] |

1.2. Core Structural Features

The molecule's properties are a direct consequence of its two key structural components: the malondialdehyde (MDA) backbone and the 2-substituted 3-chlorophenoxy group.

-

Malondialdehyde Core: This 1,3-dicarbonyl moiety is the center of the molecule's reactivity. Like unsubstituted MDA, it is expected to exist predominantly in its more stable enol tautomer, which influences its reaction pathways.[6] This functionality is well-known for its role as a biomarker of lipid peroxidation and its high reactivity with nucleophiles.[7][8][9]

-

3-Chlorophenoxy Group: This substituent imparts greater lipophilicity compared to unsubstituted MDA and introduces specific electronic effects. The chlorine atom acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring. This group serves as a stable, bulky substituent at the C2 position, sterically directing reactions at the aldehyde groups.

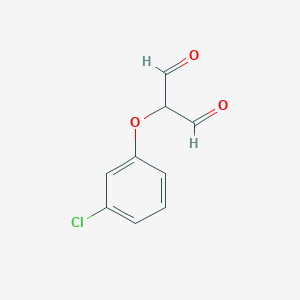

Caption: Chemical structure of this compound.

1.3. Physicochemical Properties

The following table summarizes the key physical and chemical properties reported for this compound.

| Property | Value | Source(s) |

| Physical Form | Solid | - |

| Melting Point | 122-125 °C | [3] |

| Predicted XlogP | 2.2 | [5] |

| Hazard Identification | Irritant | [3] |

Synthesis and Preparation

2.1. Rationale for Synthetic Approach

The Vilsmeier-Haack reaction is a premier method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11][12] The reaction utilizes a "Vilsmeier reagent," typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group.[13]

-

Expertise & Causality: The choice of this pathway is logical because substrates with activated methyl or methylene groups can undergo diformylation with the Vilsmeier reagent to yield malondialdehyde derivatives.[14] A suitable precursor for the target molecule is 3-chlorophenoxyacetic acid. The ether oxygen activates the adjacent methylene group, making its protons acidic and susceptible to deprotonation and subsequent reaction with the electrophilic Vilsmeier reagent. This approach offers a direct and efficient route to the desired 1,3-dicarbonyl structure.

2.2. Proposed General Protocol: Vilsmeier-Haack Diformylation

This protocol is a generalized procedure based on standard Vilsmeier-Haack conditions. Self-Validation Note: This reaction must be conducted under anhydrous conditions until the final hydrolysis step, as the Vilsmeier reagent is highly moisture-sensitive. Progress can be monitored by TLC, and the final product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its structure.

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, ~3-4 equivalents) to 0 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~2-3 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at this temperature to allow for the complete formation of the chloroiminium salt (the Vilsmeier reagent).

-

Substrate Addition: Dissolve the starting material, 3-chlorophenoxyacetic acid (1 equivalent), in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution.

-

Reaction: Slowly warm the reaction mixture to room temperature and then heat to 70-80 °C for several hours. The reaction progress should be monitored by TLC.

-

Workup and Hydrolysis: After completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice containing sodium bicarbonate or sodium acetate to neutralize the excess acid and hydrolyze the intermediate iminium salt.

-

Isolation: The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

2.3. Synthesis Workflow Diagram

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its 1,3-dicarbonyl system.

3.1. Reactions as a Malondialdehyde Analogue

The core reactivity mirrors that of malondialdehyde (MDA), a well-studied product of lipid peroxidation.[8] The aldehyde groups are highly electrophilic and susceptible to nucleophilic attack.[15]

-

Reaction with Thiobarbituric Acid (TBA): One of the most characteristic reactions of MDA and its derivatives is the condensation with two equivalents of TBA under acidic conditions to form a pink/red chromophore, which is the basis of the Thiobarbiturc Acid Reactive Substances (TBARS) assay.[7][16] This reaction is a cornerstone for quantifying oxidative stress.

-

Biological Nucleophile Reactivity: In biological systems, the aldehyde groups readily react with primary amine groups (e.g., the ε-amino group of lysine residues in proteins) and nucleophilic sites on DNA bases (e.g., guanine, adenine, cytosine).[9] This can lead to the formation of Schiff bases and covalent adducts, which can alter protein function and induce mutagenesis.[17][18] This reactivity is of high interest to drug development professionals studying cellular damage and toxicity pathways.

3.2. Key Reactive Sites

The molecule possesses distinct sites of reactivity that can be exploited for chemical synthesis.

Note: The above DOT script is illustrative. A proper chemical diagram is complex. The key reactive sites are the two electrophilic carbonyl carbons and the acidic alpha-proton on the central carbon.

Caption: Key reactive sites on the molecule.

3.3. Utility in Heterocyclic Synthesis

The 1,3-dicarbonyl arrangement makes this compound an excellent C3 synthon for cyclocondensation reactions. By reacting with various dinucleophiles, a wide array of five- and six-membered heterocycles can be constructed.

-

With Hydrazines: Forms pyrazoles.

-

With Amidines: Forms pyrimidines.

-

With Hydroxylamine: Forms isoxazoles.

-

With Ureas/Thioureas: Forms barbiturates/thiobarbiturates.

This versatility makes it a valuable building block for generating compound libraries for drug screening.

Potential Applications in Research and Development

-

Intermediate in Organic Synthesis: As detailed above, its primary application is as a versatile building block for constructing complex heterocyclic systems, which are privileged scaffolds in medicinal chemistry.

-

Tool for Oxidative Stress Research: As a stable, functionalized analogue of MDA, it can be used as a reference standard in analytical methods or as a tool to investigate the downstream biological effects of lipid peroxidation products without the inherent instability of MDA itself.[19] The chlorophenoxy group can serve as a unique mass tag or spectroscopic handle.

-

Probing Enzyme Activity: The chlorophenoxy moiety is a common feature in herbicides and other biologically active molecules.[20] This compound could be used to probe the active sites of enzymes involved in xenobiotic metabolism or to screen for novel biological activities.

Handling, Storage, and Safety

As a reactive aldehyde, proper handling is crucial to ensure laboratory safety and maintain compound integrity.

5.1. GHS Hazard Information

The compound is classified as an irritant. Standard personal protective equipment (PPE) should be employed.

| Hazard Class | GHS Statement | Precautionary Codes |

| Skin Irritation | Causes skin irritation | P280, P302+P352 |

| Eye Irritation | Causes serious eye irritation | P280, P305+P351+P338 |

| Respiratory Irritation | May cause respiratory irritation | P261, P271, P304+P340 |

Data sourced from Safety Data Sheets. Always consult the most recent SDS from your supplier.[21][22][23]

5.2. Recommended Storage and Handling

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and bases.

-

Handling: Handle in a chemical fume hood. Wear protective gloves, clothing, and eye/face protection.[3] Avoid generating dust. Wash hands thoroughly after handling.

References

- 1. 849021-39-2 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. CAS 849021-39-2: 2-(3-Clorofenoxi)propanodial | CymitQuimica [cymitquimica.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - this compound (C9H7ClO3) [pubchemlite.lcsb.uni.lu]

- 6. Malonaldehyde (Malondialdehyde) - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pathophysiology And the Biochemical and Clinical Significance of Malondialdehyde – International Journal of Health & Medical Research [ijhmr.com]

- 9. researchgate.net [researchgate.net]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 14. growingscience.com [growingscience.com]

- 15. Aldehyde - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Malondialdehyde, a lipid-derived aldehyde alters the reactivity of Cys34 and the esterase activity of serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparison of the mutagenicities of malondialdehyde and the side products formed during its chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. malonaldehyde, 542-78-9 [thegoodscentscompany.com]

- 20. cdn.who.int [cdn.who.int]

- 21. fishersci.com [fishersci.com]

- 22. eaglebio.com [eaglebio.com]

- 23. enamine.enamine.net [enamine.enamine.net]

Spectroscopic Characterization of 2-(3-Chlorophenoxy)malondialdehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 2-(3-Chlorophenoxy)malondialdehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to this specific molecule. Given the absence of extensive published empirical data for this compound, this guide emphasizes predictive analysis based on its structural features and the well-established principles of spectroscopic interpretation for related chemical entities.

Introduction: The Structural and Spectroscopic Significance of this compound

This compound belongs to the class of substituted malondialdehydes, which are of significant interest in various fields, including organic synthesis and medicinal chemistry. Malondialdehyde and its derivatives are recognized as biomarkers for oxidative stress.[1][2][3] The introduction of a 2-(3-chlorophenoxy) substituent imparts specific electronic and steric properties that are expected to influence its reactivity and spectroscopic behavior.

A critical aspect of the chemistry of malondialdehyde and its 2-substituted derivatives is the existence of keto-enol tautomerism.[4][5][6] This equilibrium between the diketo and enol forms is fundamental to understanding the spectroscopic data, as both tautomers may be present in solution, giving rise to distinct sets of signals. The prevalence of each tautomer can be influenced by factors such as the solvent, temperature, and pH.

Caption: Keto-enol tautomerism of this compound.

This guide will proceed with a detailed examination of the expected spectroscopic signatures of this compound, providing a robust framework for its empirical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity of atoms and the presence of tautomers.

Predicted ¹H NMR Spectral Features

The ¹H NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. The presence of both keto and enol forms in solution would result in two sets of signals, with their integration values reflecting the equilibrium ratio.

Keto Tautomer:

-

Aldehydic Protons (-CHO): A singlet or a doublet (if coupled to the methine proton) in the downfield region, typically around δ 9.5-10.0 ppm.[7]

-

Methine Proton (-CH-): A signal whose chemical shift would be influenced by the adjacent oxygen and carbonyl groups.

-

Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.0-7.5 ppm) corresponding to the four protons of the 3-chlorophenyl group.

Enol Tautomer:

-

Enolic Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, often observed between δ 12-16 ppm due to intramolecular hydrogen bonding.

-

Vinylic Proton (=CH-): A singlet or doublet in the region of δ 5.5-8.5 ppm.

-

Aldehydic Proton (-CHO): A singlet or doublet, potentially at a slightly different chemical shift compared to the keto form.

-

Aromatic Protons: Similar to the keto form, a complex multiplet pattern in the aromatic region.

| Proton Type | Predicted Chemical Shift (δ, ppm) - Keto | Predicted Chemical Shift (δ, ppm) - Enol | Multiplicity |

| Aldehydic | 9.5 - 10.0 | 9.0 - 9.5 | s or d |

| Methine | 4.5 - 5.5 | - | t or d |

| Aromatic | 7.0 - 7.5 | 7.0 - 7.5 | m |

| Vinylic | - | 5.5 - 8.5 | s or d |

| Enolic OH | - | 12 - 16 | br s |

Predicted ¹³C NMR Spectral Features

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework of the molecule.

| Carbon Type | Predicted Chemical Shift (δ, ppm) - Keto | Predicted Chemical Shift (δ, ppm) - Enol |

| Carbonyl (C=O) | 190 - 205 | 180 - 195 |

| Methine (C-O) | 70 - 85 | - |

| Aromatic (C-Cl) | 130 - 135 | 130 - 135 |

| Aromatic (C-O) | 155 - 160 | 155 - 160 |

| Aromatic (C-H) | 115 - 130 | 115 - 130 |

| Vinylic (=CH) | - | 100 - 110 |

| Vinylic (=C-O) | - | 160 - 170 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the keto-enol equilibrium.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: 0-16 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0-220 ppm.

-

A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

-

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to carbonyl, hydroxyl, ether, and aromatic moieties. The presence of the keto-enol tautomerism will be particularly evident in the carbonyl and hydroxyl stretching regions.

Predicted IR Spectral Features

-

Keto Tautomer:

-

C=O Stretch: A strong, sharp absorption band in the range of 1710-1740 cm⁻¹ for the aldehydic carbonyl groups.[8]

-

C-H Stretch (aldehyde): Two weak bands are expected around 2840-2720 cm⁻¹.[9]

-

C-O Stretch (ether): A moderate to strong band around 1200-1250 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

-

-

Enol Tautomer:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group. Intramolecular hydrogen bonding may cause this band to be very broad and shifted to a lower frequency.

-

C=O Stretch: A strong absorption band for the conjugated carbonyl group, expected at a lower frequency than the keto form, around 1650-1690 cm⁻¹.[10]

-

C=C Stretch (enol): A band in the 1600-1650 cm⁻¹ region, which may overlap with the aromatic C=C stretching bands.

-

C-O and C-Cl Stretches: Similar to the keto form.

-

| Functional Group | Predicted Wavenumber (cm⁻¹) - Keto | Predicted Wavenumber (cm⁻¹) - Enol | Intensity |

| O-H Stretch | - | 3200 - 3600 | Strong, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 | Medium |

| C-H Stretch (aldehyde) | 2720 - 2840 | 2720 - 2840 | Weak |

| C=O Stretch | 1710 - 1740 | 1650 - 1690 | Strong |

| C=C Stretch | 1450 - 1600 | 1600 - 1650 | Medium-Weak |

| C-O Stretch (ether) | 1200 - 1250 | 1200 - 1250 | Strong |

| C-Cl Stretch | 700 - 800 | 700 - 800 | Medium |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid State (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure solvent/KBr).

-

Record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Typically, data is collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Predicted Mass Spectral Features

The molecular formula of this compound is C₉H₇ClO₃, with a monoisotopic mass of approximately 198.0084 g/mol .[11] The presence of chlorine will be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and chlorine-containing fragment ions, with a ratio of approximately 3:1 for the (M) and (M+2) peaks.

Predicted Fragmentation Pathways:

-

Loss of the phenoxy group: Cleavage of the ether bond could lead to the loss of a chlorophenoxy radical or a chlorophenol molecule.

-

Loss of CO: Aldehydes can undergo fragmentation with the loss of a neutral carbon monoxide molecule (28 Da).

-

Cleavage of the malondialdehyde backbone: Fragmentation of the three-carbon chain can occur.

-

Fragments from the chlorophenoxy moiety: The chlorophenyl ring can undergo further fragmentation.

| m/z (predicted) | Possible Fragment Identity |

| 198/200 | [M]⁺ (Molecular ion) |

| 170/172 | [M - CO]⁺ |

| 128/130 | [Cl-C₆H₄-O]⁺ |

| 111/113 | [Cl-C₆H₄]⁺ |

| 69 | [CHO-CH-CHO]⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Direct Infusion: For high-purity samples, direct infusion into the ion source via a syringe pump.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve volatility.[12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for a wide range of compounds.[13][14]

-

-

Ionization Technique:

-

Electron Ionization (EI): A "hard" ionization technique that provides detailed fragmentation patterns, which is useful for structural elucidation.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): "Soft" ionization techniques that typically result in less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight.[15][16]

-

-

Mass Analyzer:

-

Quadrupole: A common type of mass analyzer.

-

Time-of-Flight (TOF): Provides high mass accuracy, allowing for the determination of elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Involves the selection of a specific ion (e.g., the molecular ion) and its subsequent fragmentation to provide more detailed structural information.[13][15]

-

Caption: General workflow for Mass Spectrometry analysis.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-faceted approach employing NMR, IR, and MS techniques. This guide provides a predictive framework and detailed experimental protocols to facilitate the acquisition and interpretation of this data. A key consideration in the analysis is the keto-enol tautomerism, which is expected to manifest as distinct sets of signals in both NMR and IR spectra. By carefully applying the methodologies outlined herein, researchers can achieve a thorough and accurate structural elucidation of this compound, paving the way for its further investigation and application.

References

- 1. Mild and selective labeling of malondialdehyde with 2-aminoacridone: assessment of urinary malondialdehyde levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ultrasensitive detection of malondialdehyde with surface-enhanced Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Complement factor H binds malondialdehyde epitopes and protects from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Aldehyde - Wikipedia [en.wikipedia.org]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. www1.udel.edu [www1.udel.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][1,5]benzothiazepin-1-ones under electron impact ionization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of malondialdehyde through gas chromatography-mass spectrometry by a new reagent [morressier.com]

- 13. researchgate.net [researchgate.net]

- 14. Sensitive and selective quantification of free and total malondialdehyde in plasma using UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-(3-Chlorophenoxy)malondialdehyde (CAS No. 849021-39-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Chlorophenoxy)malondialdehyde (CAS No. 849021-39-2), a reactive dialdehyde and a key synthetic intermediate. While direct pharmacological data on this specific molecule is limited in publicly available literature, this document extrapolates its properties and potential applications based on the well-established chemistry of malondialdehydes and the vast pharmacological landscape of their heterocyclic derivatives, particularly pyrimidines. This guide covers its physicochemical properties, probable synthetic routes, characteristic reactivity, and the prospective biological significance of the scaffolds it can generate. The content is structured to provide researchers and drug development professionals with a foundational understanding and practical insights into leveraging this compound in synthetic and medicinal chemistry.

Introduction: The Chemical Identity and Significance of this compound

This compound, assigned the CAS registry number 849021-39-2, is a substituted malondialdehyde derivative. Malondialdehyde (MDA) is a well-known biomarker for oxidative stress, arising from the peroxidation of polyunsaturated fatty acids.[1] Beyond its biological role, MDA and its derivatives are versatile three-carbon building blocks in organic synthesis. The introduction of a 3-chlorophenoxy substituent at the C-2 position of the malondialdehyde scaffold introduces specific steric and electronic properties that can be exploited in the synthesis of novel heterocyclic systems.

The primary significance of this compound lies in its potential as a precursor to a diverse array of heterocyclic compounds, most notably substituted pyrimidines. Pyrimidine scaffolds are ubiquitous in biologically active molecules, including established drugs and new chemical entities with a wide range of therapeutic applications.[2][3] Therefore, this compound represents a valuable starting material for the exploration of new chemical space in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 849021-39-2 | [4] |

| Molecular Formula | C₉H₇ClO₃ | [4] |

| Molecular Weight | 198.61 g/mol | [4] |

| IUPAC Name | 2-(3-chlorophenoxy)propanedial | [5] |

| Melting Point | 122-125 °C | [4] |

| Appearance | Solid | [4] |

| SMILES | C1=CC(=CC(=C1)Cl)OC(C=O)C=O | [5] |

| InChI | InChI=1S/C9H7ClO3/c10-7-2-1-3-8(4-7)13-9(5-11)6-12/h1-6,9H | [5] |

Synthesis and Chemical Reactivity

Proposed Synthesis: The Vilsmeier-Haack Approach

A potential synthetic route to this compound could involve the Vilsmeier-Haack formylation of 3-chlorophenoxyacetic acid or its derivatives. The reaction likely proceeds through the formation of a Vilsmeier reagent from a formamide derivative (e.g., N,N-dimethylformamide, DMF) and a halogenating agent (e.g., phosphorus oxychloride, POCl₃). This electrophilic reagent would then react with the enol or enolate of the 3-chlorophenoxyacetic acid derivative to introduce the two formyl groups.

A generalized workflow for this proposed synthesis is depicted below:

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Core Reactivity: A Gateway to Heterocycles

The chemical reactivity of this compound is dominated by the presence of two electrophilic aldehyde functionalities and an acidic proton at the C-2 position, flanked by the two carbonyl groups. This makes it an excellent substrate for condensation reactions with a variety of nucleophiles.

Of particular importance is its reaction with compounds containing a N-C-N fragment, such as urea, thiourea, and guanidine, which leads to the formation of a pyrimidine ring.[2] This is a cornerstone of pyrimidine synthesis.

The general reaction scheme is as follows:

Caption: General pyrimidine synthesis workflow.

This reaction allows for the introduction of the 3-chlorophenoxy group at the 5-position of the pyrimidine ring, providing a handle for further functionalization or for modulating the pharmacological properties of the resulting molecule.

Potential Pharmacological Significance

While this compound itself is not expected to be a therapeutic agent, the pyrimidine derivatives synthesized from it hold significant promise in drug discovery. The pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[3][9]

Potential Therapeutic Areas for Pyrimidine Derivatives:

-

Anticancer Agents: Many pyrimidine derivatives function as kinase inhibitors, cell cycle inhibitors, and antagonists of various receptors implicated in cancer progression.[10]

-

Antimicrobial Agents: The pyrimidine nucleus is found in numerous antibacterial, antifungal, and antiviral drugs.

-

Anti-inflammatory Drugs: Certain pyrimidine derivatives have shown potent anti-inflammatory activity.[9]

-

Central Nervous System (CNS) Agents: The versatility of the pyrimidine scaffold has led to the development of compounds with activity in the CNS.

The 3-chlorophenoxy substituent on the pyrimidine ring can influence the molecule's lipophilicity, electronic distribution, and steric profile, all of which are critical determinants of its pharmacokinetic and pharmacodynamic properties. Researchers can systematically modify this and other positions on the pyrimidine ring to optimize for potency, selectivity, and drug-like properties.

Experimental Protocols

General Protocol for Pyrimidine Synthesis

The following is a generalized, illustrative protocol for the synthesis of a 5-(3-chlorophenoxy)pyrimidine derivative from this compound. Note: This is a representative procedure and would require optimization for specific substrates and desired products.

-

Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol) is added the N-C-N reagent (e.g., urea, guanidine hydrochloride; 1-1.2 equivalents).

-

Catalyst Addition: A catalytic amount of a base (e.g., sodium ethoxide, potassium carbonate) or acid (e.g., hydrochloric acid) may be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux for a period of 2-24 hours, with reaction progress monitored by an appropriate technique (e.g., thin-layer chromatography, TLC; liquid chromatography-mass spectrometry, LC-MS).

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired pyrimidine derivative.

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Safety and Handling

This compound is expected to be an irritant. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Perspectives

This compound is a valuable and versatile synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its ability to serve as a precursor to a wide range of pyrimidine derivatives and other heterocyclic systems makes it an attractive starting point for the development of novel therapeutic agents. While direct biological data on this specific compound is lacking, the well-documented pharmacological importance of the pyrimidine scaffold strongly suggests that derivatives of this compound warrant further investigation. Future research should focus on the development of efficient and scalable synthetic routes to this compound and the exploration of the biological activities of the diverse libraries of heterocyclic compounds that can be generated from it.

References

- 1. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. PubChemLite - this compound (C9H7ClO3) [pubchemlite.lcsb.uni.lu]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Reactivity of Chlorophenoxy Malondialdehydes: A Technical Guide for Advanced Research

Abstract

Chlorophenoxy malondialdehydes represent a unique class of bifunctional electrophilic molecules with significant, yet underexplored, potential in synthetic chemistry and drug development. This in-depth technical guide provides a comprehensive analysis of the core reactivity of these compounds, with a specific focus on 2-(3-chlorophenoxy)malondialdehyde. By integrating foundational principles of organic chemistry with insights into the reactivity of substituted dicarbonyl compounds, this document serves as a vital resource for researchers, scientists, and professionals in drug development. We will explore the synthesis, electronic properties, and predicted reaction pathways, including nucleophilic additions and cyclization reactions, thereby illuminating the synthetic utility of this intriguing class of molecules.

Introduction: The Significance of Chlorophenoxy Malondialdehydes

Malondialdehyde (MDA) is a well-established biomarker of oxidative stress, arising from the peroxidation of polyunsaturated fatty acids.[1][2] Its high reactivity towards biological nucleophiles, such as the primary amine groups in amino acids and DNA bases, underscores its toxicological relevance.[3][4] The introduction of a chlorophenoxy substituent at the C2 position of the malondialdehyde scaffold creates a molecule with a distinct electronic and steric profile, offering a rich landscape for chemical exploration.

The presence of the electron-withdrawing chlorophenoxy group is anticipated to significantly modulate the reactivity of the dual aldehyde functionalities. This guide will dissect these electronic effects and predict the consequent impact on the molecule's susceptibility to nucleophilic attack and its propensity to participate in intramolecular cyclization reactions. Understanding this reactivity is paramount for harnessing these compounds as versatile building blocks in the synthesis of novel heterocyclic scaffolds and as potential covalent modifiers in drug discovery programs.

Synthesis of 2-(Chlorophenoxy)malondialdehyde: A Proposed Pathway

While specific literature detailing the synthesis of 2-(chlorophenoxy)malondialdehydes is sparse, a plausible synthetic route can be devised based on established methodologies for the preparation of 2-aryloxy-1,3-dicarbonyl compounds. A potential approach involves the nucleophilic substitution of a suitable leaving group on a malondialdehyde precursor with a chlorophenate salt.

A likely precursor for this synthesis is a protected form of malondialdehyde, such as 2-bromomalondialdehyde or its acetal equivalent, to prevent self-condensation under basic conditions. The reaction would proceed via an SNAr mechanism or a copper-catalyzed coupling reaction with the corresponding chlorophenol.

Proposed Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a theoretical proposition and should be optimized and validated under appropriate laboratory safety protocols.

-

Preparation of Sodium 3-chlorophenoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-chlorophenol (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Nucleophilic Substitution: To the freshly prepared sodium 3-chlorophenoxide solution, add a solution of 2-bromomalondialdehyde diethyl acetal (1.05 eq) in anhydrous THF. If no reaction is observed at room temperature, the addition of a copper(I) catalyst, such as copper(I) iodide (0.1 eq), and a ligand, such as N,N'-dimethylethylenediamine (0.2 eq), may be necessary to facilitate the coupling.

-

Reaction Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Deprotection: Purify the crude product (this compound diethyl acetal) by column chromatography on silica gel. Following purification, deprotect the acetal by stirring the compound in a mixture of acetone and 1M hydrochloric acid at room temperature.

-

Final Product Isolation: After deprotection is complete (as monitored by TLC), neutralize the acid with a saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane (3 x volumes). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Core Reactivity: A Mechanistic Exploration

The reactivity of 2-(chlorophenoxy)malondialdehyde is governed by the interplay of several factors: the inherent electrophilicity of the two aldehyde groups, the electronic influence of the C2-chlorophenoxy substituent, and the potential for intramolecular interactions.

Electronic Landscape and Electrophilicity

The defining feature of 2-(chlorophenoxy)malondialdehyde is the presence of an oxygen atom directly attached to the carbon atom situated between the two carbonyl groups. The oxygen atom of the phenoxy group is electron-donating through resonance but electron-withdrawing through induction. The chlorine atom on the phenyl ring further enhances the inductive electron withdrawal. This net electron-withdrawing character of the 2-substituent is expected to increase the partial positive charge on the carbonyl carbons, thereby enhancing their electrophilicity compared to unsubstituted malondialdehyde.

Diagram 1: Electronic Effects in 2-(Chlorophenoxy)malondialdehyde

Caption: Electronic polarization and inductive effects in 2-(chlorophenoxy)malondialdehyde.

This heightened electrophilicity makes the aldehyde moieties prime targets for nucleophilic attack.

Nucleophilic Addition Reactions

Given the enhanced electrophilicity of the carbonyl carbons, 2-(chlorophenoxy)malondialdehyde is expected to readily undergo nucleophilic addition reactions with a wide range of nucleophiles.

-

With Primary and Secondary Amines: Reaction with amines is likely to proceed rapidly to form enamine or imine intermediates. With primary amines, the initial adduct can undergo dehydration to form a Schiff base. Given the presence of two aldehyde groups, reactions with diamines could lead to the formation of macrocyclic structures.

-

With Amino Acids: The reaction with the amine group of amino acids is of particular interest in the context of drug development and toxicology. This can lead to the formation of covalent adducts with proteins, potentially altering their function.

-

With Active Methylene Compounds: In the presence of a base, active methylene compounds such as malononitrile or ethyl cyanoacetate can act as nucleophiles. This can lead to Knoevenagel condensation products, which are valuable intermediates in the synthesis of more complex molecules.[5][6]

Caption: A generalized pathway for heterocyclic synthesis.

Analytical Characterization

The characterization of 2-(chlorophenoxy)malondialdehyde and its reaction products would rely on standard spectroscopic techniques.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the aldehydic protons, the methine proton at C2, and aromatic protons of the chlorophenoxy group. The aldehydic protons may show coupling to the methine proton. |

| ¹³C NMR | Resonances for the two carbonyl carbons, the methine carbon, and the aromatic carbons. The chemical shifts of the carbonyl carbons would be indicative of their electrophilicity. |

| IR Spectroscopy | Strong absorption bands characteristic of the C=O stretching of the aldehyde groups. Bands corresponding to C-O and C-Cl stretching, as well as aromatic C-H and C=C vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (198.61 g/mol for C₉H₇ClO₃). [6]A characteristic isotopic pattern for the chlorine atom would be expected. |

Applications in Drug Development and Chemical Biology

The high reactivity of chlorophenoxy malondialdehydes makes them intriguing candidates for applications in drug discovery and as chemical probes.

-

Covalent Inhibitors: The ability to react with nucleophilic residues in proteins, such as lysine and cysteine, suggests their potential as covalent inhibitors of enzymes. The chlorophenoxy moiety could serve as a scaffold for further functionalization to achieve target specificity.

-

Cross-linking Agents: The presence of two reactive aldehyde groups opens up the possibility of using these molecules as cross-linking agents to study protein-protein interactions.

-

Building Blocks for Bioactive Molecules: As discussed, these compounds are versatile precursors for the synthesis of a wide array of heterocyclic compounds, many of which form the core of known pharmaceuticals.

Conclusion

Chlorophenoxy malondialdehydes are a class of compounds with a rich and largely untapped chemical reactivity. The presence of the electron-withdrawing chlorophenoxy group at the central carbon of the malondialdehyde framework enhances the electrophilicity of the carbonyl groups, making them highly susceptible to nucleophilic attack. This inherent reactivity, combined with their potential for participating in a variety of cyclization reactions, positions them as valuable tools for synthetic chemists. For researchers in drug development, their ability to form covalent adducts with biomolecules presents both a challenge, in terms of potential toxicity, and an opportunity for the rational design of novel therapeutics. Further experimental investigation into the synthesis and reactivity of these enigmatic molecules is warranted and promises to unveil new avenues in both fundamental and applied chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pathophysiology And the Biochemical and Clinical Significance of Malondialdehyde – International Journal of Health & Medical Research [ijhmr.com]

- 4. A review of recent studies on malondialdehyde as toxic molecule and biological marker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

Quantum Chemical Calculations for 2-(3-Chlorophenoxy)malondialdehyde: A Technical Guide

Introduction: Unveiling the Molecular Landscape of a Promising Synthetic Intermediate

2-(3-Chlorophenoxy)malondialdehyde is a unique bifunctional molecule with potential applications as a building block in the synthesis of diverse heterocyclic compounds and other complex organic structures. Its chemical behavior is dictated by the interplay of the reactive malondialdehyde core and the electronic effects of the 3-chlorophenoxy substituent. Understanding the molecule's conformational preferences, electronic structure, and reactivity is paramount for its effective utilization in drug discovery and materials science.

Quantum chemical calculations provide a powerful in silico toolkit to dissect these molecular properties with high precision. This guide offers a comprehensive walkthrough of the theoretical framework and practical steps for conducting these calculations, aimed at researchers and professionals in computational chemistry and drug development. We will delve into the rationale behind selecting specific computational methods and how to interpret the results to gain actionable insights into the molecule's behavior. While experimental data for this compound itself is scarce, this guide draws upon established computational methodologies for malondialdehyde and its derivatives to provide a robust and scientifically grounded approach.[1][2][3][4][5][6]

Theoretical Foundations and Strategic Approach

The central scientific challenge in studying this compound lies in its conformational flexibility and the potential for intramolecular interactions, such as hydrogen bonding. The molecule can exist in various tautomeric forms, with the enol form being significantly stabilized by an intramolecular hydrogen bond, a phenomenon extensively studied in the parent malondialdehyde.[2][3][4] The 3-chlorophenoxy group introduces further complexity through its electronic (inductive and resonance) and steric effects.

Our computational strategy is therefore centered around Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost for molecules of this size.[7][8][9][10] We will employ a multi-step approach to first identify the most stable conformation of the molecule and then to probe its electronic and spectroscopic properties.

Caption: A generalized workflow for the quantum chemical analysis of this compound.

Experimental Protocols: A Step-by-Step Computational Guide

This section provides a detailed protocol for the quantum chemical calculations. The choice of the B3LYP functional and the 6-311++G(d,p) basis set is based on their proven reliability for similar organic molecules, providing accurate geometries and electronic properties.[5]

Step 1: Initial Structure Generation and Conformational Analysis

-

Input Structure: Generate a 3D structure of this compound. This can be done using molecular building software or by converting its SMILES string (C1=CC(=CC(=C1)OC(C=O)C=O)Cl).

-

Conformational Search: Due to the rotational freedom around the C-O and C-C single bonds, a conformational search is crucial to identify the global minimum energy structure. This is often performed using a less computationally expensive method like molecular mechanics (e.g., MMFF94 force field).

-

Selection of Low-Energy Conformers: From the conformational search, select the lowest energy conformers for further analysis with DFT. Pay close attention to the orientation of the chlorophenoxy ring relative to the malondialdehyde moiety and the conformation of the dialdehyde group.

Step 2: Geometry Optimization

-

Methodology: Perform a full geometry optimization on the selected low-energy conformers using DFT.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance of accuracy and computational efficiency.

-

Basis Set: 6-311++G(d,p) is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. This is important for accurately describing non-covalent interactions and the electronic distribution in a molecule with heteroatoms.

-

-

Convergence Criteria: Use tight convergence criteria to ensure a true minimum on the potential energy surface is found.

Step 3: Frequency Analysis

-

Purpose: Following geometry optimization, a frequency calculation must be performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two critical purposes:

-

Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The presence of one imaginary frequency would indicate a transition state.

-

Vibrational Spectra: The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data for validation.

-

-

Zero-Point Vibrational Energy (ZPVE): The frequency calculation also provides the ZPVE, which should be added to the electronic energy to obtain the total energy at 0 K.

Step 4: Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hydrogen bonding and charge transfer.[2]

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP map visually represents the electrostatic potential on the electron density surface. It helps in identifying the electrophilic and nucleophilic sites within the molecule, which is crucial for predicting how it will interact with other molecules.

Data Presentation and Interpretation of Results

The following tables present hypothetical but realistic data for this compound, based on expected outcomes from the computational protocol described above.

Table 1: Key Geometric Parameters of the Optimized Structure

| Parameter | Bond/Angle | Calculated Value | Expected Significance |

| Bond Length | O-H (intramolecular) | ~1.0 Å | Indicates a strong intramolecular hydrogen bond. |

| C=O | ~1.2 Å | Typical double bond character. | |

| C-O (ether) | ~1.4 Å | Standard single bond length. | |

| C-Cl | ~1.7 Å | Characteristic of an aromatic C-Cl bond. | |

| Bond Angle | C-O-H | ~105° | Reflects the geometry of the hydrogen bond. |

| Dihedral Angle | C-C-O-C | Varies | Defines the orientation of the phenoxy group. |

Table 2: Calculated Thermodynamic and Electronic Properties

| Property | Calculated Value | Interpretation |

| Total Energy (with ZPVE) | (Value in Hartrees) | The absolute energy of the most stable conformer. |

| Dipole Moment | ~3-4 Debye | Indicates a moderately polar molecule. |

| HOMO Energy | ~ -6.5 eV | Relates to the electron-donating ability. |

| LUMO Energy | ~ -1.5 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.0 eV | Suggests good kinetic stability. |

Visualization of Molecular Properties

Caption: Relationship between the optimized molecular structure and key electronic property analyses.

Conclusion: From Calculation to Application

This guide has outlined a comprehensive computational strategy for the quantum chemical analysis of this compound. By following the detailed protocols, researchers can obtain valuable insights into the structural, electronic, and spectroscopic properties of this molecule. The predicted data on geometry, charge distribution, and frontier orbitals can guide synthetic chemists in designing reactions and help drug development professionals in understanding its potential interactions with biological targets. The theoretical vibrational and electronic spectra can also aid in the experimental characterization of this compound. Ultimately, a thorough computational investigation provides a robust foundation for the rational design of new molecules and materials based on the this compound scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Intramolecular hydrogen bonding in malonaldehyde and its radical analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aminer.cn [aminer.cn]

"electrophilicity of 2-(3-Chlorophenoxy)malondialdehyde"

An In-Depth Technical Guide to the Electrophilicity of 2-(3-Chlorophenoxy)malondialdehyde

Executive Summary

This compound is a substituted β-dicarbonyl compound possessing significant electrophilic character, a feature central to its reactivity and potential applications in medicinal chemistry and chemical biology. As a derivative of malondialdehyde (MDA), a well-established product of lipid peroxidation, its reactivity is rooted in the dual aldehyde functionalities.[1] The introduction of a 2-(3-chlorophenoxy) substituent profoundly modulates the electronic properties of the core structure, enhancing its electrophilicity and tuning its reactivity profile. This guide provides a comprehensive examination of the structural, theoretical, and experimental basis of this electrophilicity. We will explore the foundational principles of reactivity in substituted malondialdehydes, present computational and experimental methodologies for quantifying this reactivity, and discuss the implications for its use as a covalent modifier, chemical probe, or therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical behavior of this versatile molecule.

Part 1: Foundational Principles of Electrophilicity in Substituted Malondialdehydes

The Malondialdehyde (MDA) Core: A Potent Bifunctional Electrophile

The chemical behavior of this compound is fundamentally governed by its malondialdehyde (MDA) core. MDA is a highly reactive compound primarily due to the electrophilic nature of its two carbonyl carbons.[2] It exists in a tautomeric equilibrium between its dialdehyde form and a more stable, conjugated enol form (β-hydroxyacrolein).[1] This equilibrium is pH-dependent; at physiological pH, MDA exists predominantly as the less reactive enolate ion. However, under acidic conditions, the more reactive β-hydroxyacrolein species prevails, which can readily participate in nucleophilic attacks, including 1,4-Michael additions.[3][4] This high reactivity allows MDA to form adducts with various biological nucleophiles, including the primary amine groups of lysine residues and the guanidine group of arginine in proteins, as well as with DNA bases, leading to the formation of mutagenic adducts like M1G.[1][2]

Structural Analysis of this compound

The substitution at the central C2 position with a 3-chlorophenoxy group is the key structural feature that distinguishes this molecule from the parent MDA. This substituent modulates the electrophilicity of the carbonyl carbons through a combination of inductive and resonance effects.

-

Inductive Effect (-I): The oxygen atom of the phenoxy group and the chlorine atom on the phenyl ring are both highly electronegative. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the central carbon and, by extension, from the adjacent carbonyl carbons. This withdrawal of electron density makes the carbonyl carbons more electron-deficient and thus more susceptible to nucleophilic attack.

-

Resonance Effect (-M): The lone pairs on the phenoxy oxygen can participate in resonance with the phenyl ring, but this effect does not directly donate electron density to the dicarbonyl system. The primary electronic influence on the aldehyde groups is the powerful inductive withdrawal.

The net result is a significant enhancement of the electrophilic character of the aldehyde groups compared to unsubstituted MDA.

Caption: Inductive electron withdrawal (-I) by the phenoxy oxygen and chlorine atoms.

Part 2: Theoretical and Computational Assessment of Electrophilicity

Computational Approaches to Quantifying Electrophilicity

Modern computational chemistry provides powerful tools for predicting and quantifying the reactivity of molecules. Density Functional Theory (DFT) is a particularly useful method for calculating electronic properties that correlate with electrophilicity.[5] The global electrophilicity index (ω), derived from conceptual DFT, is a widely accepted metric that quantifies the ability of a species to accept electrons.[6] A higher ω value indicates greater electrophilicity. This index allows for the systematic comparison of electrophilic strength across a series of related compounds.

Predicted Electrophilicity and Data Presentation

While precise DFT calculations are beyond the scope of this guide, we can present representative data to illustrate the expected trend in electrophilicity. The electron-withdrawing 3-chlorophenoxy group is predicted to significantly increase the global electrophilicity index (ω) of the malondialdehyde core.

| Compound | Substituent at C2 | Predicted Relative Electrophilicity (ω) |

| Malondialdehyde | -H | Baseline |

| 2-Phenoxymalondialdehyde | -OC₆H₅ | High |

| This compound | -OC₆H₄Cl | Very High |

| Caption: Table 1. Predicted relative electrophilicity indices based on substituent effects. |

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electron density distribution on the molecule's surface. In an MEP map of this compound, the regions around the carbonyl oxygen atoms would show a high negative potential (red), while the carbonyl carbon atoms would exhibit a high positive potential (blue), clearly identifying them as the primary sites for nucleophilic attack.

Part 3: Experimental Quantification of Electrophilic Reactivity

Theoretical predictions must be validated by empirical data. The electrophilicity of this compound can be quantified experimentally by studying its reaction kinetics with model nucleophiles.

Protocol: Kinetic Analysis with N-acetylcysteine (NAC)

This protocol describes a self-validating system to determine the second-order rate constant for the reaction of this compound with a biological thiol mimic.

Expertise & Rationale: N-acetylcysteine (NAC) is chosen as the model nucleophile because its thiol group closely mimics that of cysteine residues in proteins, which are common targets for electrophilic compounds in biological systems.[5] The reaction rate provides a direct, quantitative measure of the compound's electrophilic reactivity under biologically relevant conditions. The reaction can be monitored using UV-Vis spectroscopy by observing the disappearance of the NAC thiol or the formation of the thioether adduct.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a concentration of 10 mM.

-

Prepare a stock solution of N-acetylcysteine in a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.4) at a concentration of 10 mM.

-

Prepare a solution of Ellman's reagent (DTNB) in the same buffer to quantify free thiols.

-

-

Kinetic Assay:

-

Equilibrate the reaction buffer (100 mM phosphate buffer, pH 7.4) to a constant temperature (e.g., 25°C or 37°C) in a quartz cuvette within a temperature-controlled spectrophotometer.

-

Add NAC to the cuvette to a final concentration of 1 mM.

-

Initiate the reaction by adding an aliquot of the this compound stock solution to achieve a final concentration of 1 mM (or in pseudo-first-order conditions with a 10-fold excess of the electrophile).

-

Immediately begin monitoring the reaction. For this, two methods can be used:

-

Direct Monitoring: If the adduct has a unique absorbance, monitor its formation over time at the appropriate wavelength.

-

Indirect (DTNB) Monitoring: At discrete time points (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture and add it to a solution of DTNB. Measure the absorbance at 412 nm to quantify the remaining unreacted NAC.

-

-

-

Data Analysis:

-

Plot the concentration of remaining NAC versus time.

-

Calculate the observed rate constant (k_obs) from the slope of the line.

-

The second-order rate constant (k₂) can be determined from the relationship k_obs = k₂[Electrophile].

-

Trustworthiness & Validation: The protocol is validated by running controls, including a blank reaction (NAC in buffer without the electrophile) to ensure thiol stability and a reaction with a known standard electrophile (e.g., N-ethylmaleimide) to confirm the assay is performing correctly. Reproducibility is ensured by performing the experiment in triplicate.

Caption: Workflow for the kinetic analysis of electrophilic reactivity.

Part 4: Implications in Drug Development and Chemical Biology

The tuned electrophilicity of this compound makes it a molecule of significant interest for therapeutic and research applications.

Covalent Inhibition and Target Engagement

Highly reactive electrophiles are the foundation of covalent drug design. By forming a stable covalent bond with a nucleophilic amino acid residue (such as cysteine, lysine, or histidine) within the active site of a target protein, a covalent inhibitor can achieve potent and durable target inactivation.[2] The bifunctional nature of this compound offers the potential for it to act not only as a simple covalent modifier but also as a cross-linking agent, capable of bridging two nucleophilic sites within a single protein or between two interacting proteins.[7] This can be a powerful strategy for stabilizing protein-protein interactions or irreversibly locking an enzyme in an inactive conformation.

Caption: Reaction of this compound with protein nucleophiles.

The Electrophilicity-Toxicity Balance

While electrophilicity is essential for covalent drug action, excessive and indiscriminate reactivity can lead to significant toxicity.[5] Highly potent electrophiles can react with numerous off-target proteins and biomolecules, leading to cellular stress, immune responses, and other adverse effects.[8] The art of designing effective covalent drugs lies in tuning the electrophilicity to be reactive enough to engage the intended target under physiological conditions but not so reactive that it causes widespread off-target damage. The 3-chlorophenoxy substituent on the malondialdehyde core serves as a critical modulator of this balance, providing a chemical handle to fine-tune reactivity for optimal therapeutic outcomes.

References

- 1. Malondialdehyde - Wikipedia [en.wikipedia.org]

- 2. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of aldehydes derived from lipid peroxidation and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of Malondialdehyde in vivo Using Microdialysis Sampling with CE-Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of Malondialdehyde-Induced Oxidation Modification on Physicochemical Changes and Gel Characteristics of Duck Myofibrillar Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The cytotoxic mechanism of malondialdehyde and protective effect of carnosine via protein cross-linking/mitochondrial dysfunction/reactive oxygen species/MAPK pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Steric Influence of the 3-Chlorophenoxy Moiety on Malondialdehyde Reactivity: A Mechanistic and Methodological Exploration

An In-Depth Technical Guide

Abstract

Malondialdehyde (MDA) is a critical biomarker for oxidative stress, known for its high reactivity towards biological nucleophiles.[1][2] This reactivity, however, can be significantly modulated by chemical substitution. This technical guide provides an in-depth analysis of the steric and electronic effects imparted by a 3-chlorophenoxy substituent on the reaction dynamics of the malondialdehyde backbone. We will dissect the theoretical underpinnings of these effects, propose robust experimental workflows for their validation, and present computational strategies for quantifying steric hindrance. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of how substituent effects can be predicted, measured, and leveraged in the context of aldehyde biochemistry and medicinal chemistry.

The Fundamental Reactivity of Malondialdehyde (MDA)

Malondialdehyde is a three-carbon dialdehyde that exists predominantly in its more stable enol form, β-hydroxyacrolein, especially in aqueous solutions.[2][3] This structure is key to its reactivity. MDA is a potent electrophile, readily engaging in nucleophilic addition reactions with a variety of biological molecules, including the primary amine groups of amino acids (lysine, arginine) and the nitrogenous bases of DNA.[1][2][4]

The reactivity of MDA is pH-dependent; at physiological pH, it exists mainly as the enolate ion, which has low reactivity.[1][3] However, under acidic conditions, the more reactive β-hydroxyacrolein form is favored, enhancing its interaction with nucleophiles.[1][3] This principle is the basis for the most common method of MDA quantification, the Thiobarbituric Acid Reactive Substances (TBARS) assay. In this assay, one molecule of MDA condenses with two molecules of thiobarbituric acid (TBA) under acidic conditions and heat to form a fluorescent red adduct, which can be measured spectrophotometrically at approximately 532 nm.[5][6][7]

References

- 1. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Malondialdehyde - Wikipedia [en.wikipedia.org]

- 3. Malondialdehyde epitopes as targets of immunity and the implications for atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The chemistry of lipid peroxidation metabolites: crosslinking reactions of malondialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-(3-Chlorophenoxy)malondialdehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract